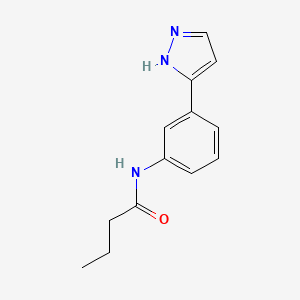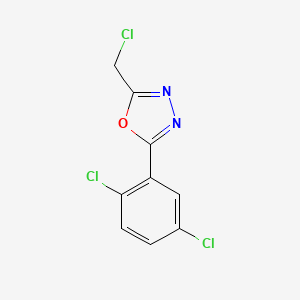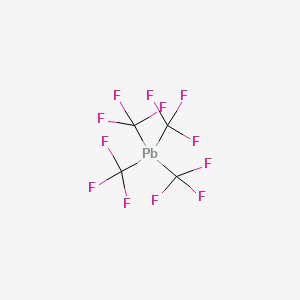
Tetrakis(trifluoromethyl)plumbane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrakis(trifluoromethyl)plumbane is an organolead compound with the chemical formula Pb(CF₃)₄ It is characterized by the presence of four trifluoromethyl groups attached to a central lead atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetrakis(trifluoromethyl)plumbane can be synthesized through several methods. One common approach involves the reaction of lead chloride with hexafluoroethane in a plasma reaction . Another method includes the reaction of tetraphenyllead or tetra-p-tolyllead with tetrakis(trifluoromethyl)tin at elevated temperatures around 80°C .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: Tetrakis(trifluoromethyl)plumbane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of lead oxides and other by-products.
Substitution: It can participate in substitution reactions where the trifluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions: Reagents such as halogens, acids, and bases are commonly used in reactions involving this compound. The conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lead oxides, while substitution reactions can produce a variety of organolead compounds with different functional groups.
Applications De Recherche Scientifique
Tetrakis(trifluoromethyl)plumbane has several applications in scientific research:
Biology: The compound’s unique properties make it a subject of study in biochemical research, although its specific biological applications are still being explored.
Medicine: Research is ongoing to investigate potential medicinal uses, especially in the development of fluorinated pharmaceuticals.
Industry: this compound is used in the production of specialized materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism by which tetrakis(trifluoromethyl)plumbane exerts its effects involves the interaction of its trifluoromethyl groups with various molecular targets. These interactions can lead to the formation of new chemical bonds and the modification of existing ones. The pathways involved are complex and depend on the specific reactions and conditions.
Comparaison Avec Des Composés Similaires
Tetrakis(trifluoromethyl)stannane: Similar in structure but with a central tin atom instead of lead.
Tetrakis(trifluoromethyl)silane: Contains a silicon atom at the center.
Tetrakis(trifluoromethyl)germane: Features a germanium atom in place of lead.
Uniqueness: Tetrakis(trifluoromethyl)plumbane is unique due to the presence of lead, which imparts distinct chemical properties compared to its silicon, tin, and germanium analogs
Propriétés
Numéro CAS |
4556-29-0 |
|---|---|
Formule moléculaire |
C4F12Pb |
Poids moléculaire |
483 g/mol |
Nom IUPAC |
tetrakis(trifluoromethyl)plumbane |
InChI |
InChI=1S/4CF3.Pb/c4*2-1(3)4; |
Clé InChI |
ASZHEGAMHNBNGA-UHFFFAOYSA-N |
SMILES canonique |
C(F)(F)(F)[Pb](C(F)(F)F)(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



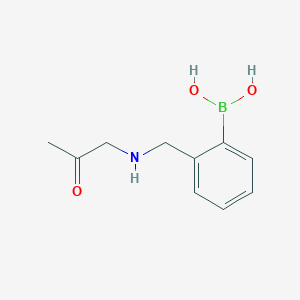
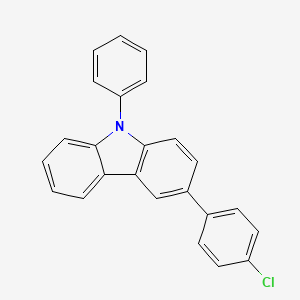
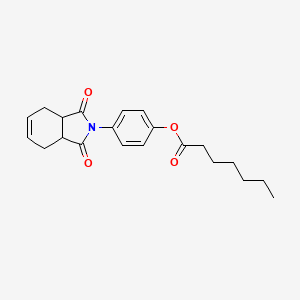
![5,5-Dimethyl-3-[2-(morpholin-4-yl)ethyl]oxolan-2-one](/img/structure/B14133769.png)
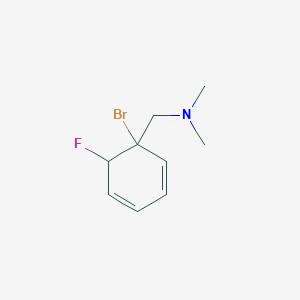

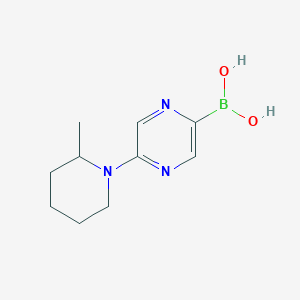
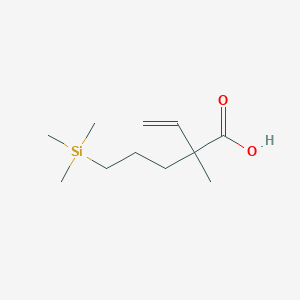

![3-{[5,6-dimethyl-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-1-ol](/img/structure/B14133824.png)
